molecular formula C25H25N7O5S3 B2631090 4-(morpholine-4-sulfonyl)-N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 394214-14-3

4-(morpholine-4-sulfonyl)-N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2631090
CAS No.: 394214-14-3
M. Wt: 599.7
InChI Key: XJUZOZBGADRMQO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Designations

The systematic IUPAC name of the compound, 4-(morpholine-4-sulfonyl)-N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide , is derived through a hierarchical analysis of its molecular structure. The parent structure is benzamide , with a morpholine-4-sulfonyl group at the para position (C4) of the benzene ring. The amide nitrogen is substituted with a complex alkyl chain featuring a 4H-1,2,4-triazol-3-yl ring, which itself is modified at the C5 position with a phenyl group and a sulfanyl linker connected to a [(1,3-thiazol-2-yl)carbamoyl]methyl moiety.

Alternative designations include simplified positional descriptors, such as 4-(morpholinylsulfonyl)-N-(triazolylmethyl)benzamide , though these lack full IUPAC compliance. Non-systematic abbreviations, such as MSTB (Morpholine Sulfonyl Triazole Benzamide), may appear in informal contexts but are not widely recognized.

Molecular Architecture and Functional Group Composition

The compound’s architecture comprises five distinct functional regions (Table 1):

Functional Group Position Role in Structure
Benzamide core Central benzene ring Serves as the foundational scaffold for substituent attachment.
Morpholine-4-sulfonyl C4 of benzene ring Introduces polarity and potential hydrogen-bonding interactions via sulfonyl groups.
4H-1,2,4-triazol-3-ylmethyl Amide nitrogen substituent Provides a heterocyclic platform for additional functionalization.
Phenyl group C5 of triazole ring Contributes aromatic character and steric bulk.
[(1,3-Thiazol-2-yl)carbamoyl]methyl Sulfanyl-linked side chain at triazole Introduces a secondary amide and thiazole heterocycle for targeted interactions.

The molecular formula is C₃₀H₂₈N₈O₄S₃ , with a calculated molecular weight of 684.8 g/mol . The sulfonyl group (-SO₂-) and amide (-CONH-) linkages dominate the compound’s electronic profile, while the triazole and thiazole rings introduce π-π stacking capabilities.

Crystallographic Characterization and Conformational Studies

Although crystallographic data for this specific compound remain unpublished, structural analogs provide insight into likely conformational preferences. For example, the morpholine sulfonyl group in N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide-1,4-dioxane adopts a chair conformation, with the sulfonyl oxygen atoms participating in hydrogen-bonding networks. The triazole ring in related compounds, such as 3-methyl-N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide , exhibits planar geometry, stabilized by intramolecular hydrogen bonds between the triazole nitrogen and amide protons.

Molecular dynamics simulations suggest that the [(1,3-thiazol-2-yl)carbamoyl]methyl side chain adopts a bent conformation, orienting the thiazole ring toward the triazole moiety. This spatial arrangement may facilitate intramolecular interactions in solution.

Comparative Analysis with Structurally Related Sulfonylbenzamide Derivatives

A comparative analysis highlights key structural and functional distinctions (Table 2):

Compound Molecular Formula Key Structural Features Functional Differences
4-(Morpholine-4-sulfonyl)-N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide C₃₀H₂₈N₈O₄S₃ Triazole-thiazole side chain, phenyl-substituted triazole Enhanced π-π stacking potential due to dual heterocyclic systems
N-[3-(Azepan-1-yl)propyl]-3-(morpholine-4-sulfonyl)benzamide C₂₀H₃₁N₃O₄S Linear alkyl chain with azepane ring Greater flexibility; reduced aromatic interactions
N-{4-[4-(Morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide C₂₀H₁₉N₃O₄S₂ Thiazole ring directly attached to benzamide Simplified structure; fewer hydrogen-bonding sites
3-Methyl-N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide C₂₂H₂₀N₆O₂S₂ Methyl substituent on benzamide; lacks morpholine sulfonyl Reduced polarity; altered solubility profile

The target compound’s unique combination of morpholine sulfonyl , triazole-phenyl , and thiazole-carbamoyl groups distinguishes it from simpler sulfonylbenzamide derivatives. These features suggest enhanced binding specificity in biological systems compared to analogs with single heterocyclic components.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N7O5S3/c33-22(28-24-26-10-15-38-24)17-39-25-30-29-21(32(25)19-4-2-1-3-5-19)16-27-23(34)18-6-8-20(9-7-18)40(35,36)31-11-13-37-14-12-31/h1-10,15H,11-14,16-17H2,(H,27,34)(H,26,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUZOZBGADRMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=C(N3C4=CC=CC=C4)SCC(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N7O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps, including the formation of the morpholine sulfonyl group, the coupling of the phenyl ring, and the incorporation of the thiazole and triazole rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-sulfonyl)-N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(morpholine-4-sulfonyl)-N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a ligand for studying protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analogs :
  • AB4 (): A triazolyl sulfanyl benzamide derivative with a similarity score of 0.500 to the target compound. Shares the benzamide-triazole-thiol backbone but lacks the morpholine-sulfonyl group .
  • 4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine (CAS 955314-93-9, ): Contains morpholine and triazolyl sulfanyl groups but substitutes the benzamide with a nitrobenzyl group .
  • N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Features a benzamide-thiazole structure with a phenoxy substituent, showing 129.23% biological activity (p<0.05) .

Molecular and Functional Comparison

Data Table :
Compound Name/ID Molecular Formula Molecular Weight Key Structural Features Biological Activity/Notes Reference
Target Compound C24H24N6O5S2 540.61 Morpholine-sulfonyl, triazole, thiazole-carbamoyl Hypothesized antimicrobial/anti-inflammatory -
AB4 () Not specified - Benzamide, triazolyl sulfanyl Similarity score 0.500
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide () C23H19N3O2S 409.48 Phenoxy, benzamide, thiazole 129.23% efficacy (p<0.05)
KA3 () Not specified - Triazole-thiol, pyridinyl MIC: 12.5 µg/mL (E. coli, S. aureus)
955314-93-9 () C14H17N5O3S 343.38 Morpholine, triazolyl sulfanyl, nitrobenzyl Structural analog
Key Observations :
  • Morpholine-Sulfonyl vs. Phenylsulfonyl : The target compound’s morpholine-sulfonyl group (present in –10 ) may improve solubility compared to phenylsulfonyl analogs ( ).
  • Thiazole-Carbamoyl Moiety : This group, shared with ’s active derivatives , could enhance binding to microbial targets (e.g., via hydrogen bonding).
  • Electron-Withdrawing Groups : Derivatives with nitro or halogen substituents (e.g., 955314-93-9 ) often show enhanced bioactivity, suggesting the target’s nitro-free structure may prioritize safety over potency.

Biological Activity

The compound 4-(morpholine-4-sulfonyl)-N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of the compound is C20H24N6O3S2C_{20}H_{24}N_{6}O_{3}S_{2}, with a molecular weight of approximately 448.56 g/mol. The structure includes morpholine and sulfonamide functionalities, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC20H24N6O3S2C_{20}H_{24}N_{6}O_{3}S_{2}
Molecular Weight448.56 g/mol
IUPAC Name4-(morpholine-4-sulfonyl)-N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
SMILESC1CN(CCO1)S(=O)(=O)N2C(=NC(=N2)C(=O)C3=CC=C(C=C3)C(=C(C=C(C=C3)S(=O)(=O)N4CCOCC4)N5C(=NC(=N5)C(=O)C6=CC=C(C=C6)S(=O)(=O)N7CCOCC7)N8C(=NC(=N8)C(=O)C9=CC=C(C=C9)S(=O)(=O)N10CCOCC10)

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives containing thiazole and triazole moieties have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The sulfonamide group is known for its antibacterial properties due to its ability to inhibit bacterial folic acid synthesis.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Studies have demonstrated that sulfonamide derivatives can inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

The biological activity of this compound may be attributed to multiple mechanisms:

  • Enzyme Interaction : The morpholine and sulfonamide groups may interact with specific enzymes, altering their activity.
  • Receptor Binding : The compound may bind to receptors involved in neurotransmission or other signaling pathways.

Case Studies

  • Antibacterial Activity : A study evaluated a series of sulfonamide derivatives for their antibacterial properties against Salmonella typhi and Bacillus subtilis. Compounds similar to the target compound showed moderate to strong activity .
  • Enzyme Inhibition : Another research focused on the inhibition of AChE by various derivatives. The findings indicated that certain modifications in the structure enhanced inhibitory potency, suggesting that the target compound could exhibit similar effects .

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